NBI 35965 Hydrochloride Water Solubility: A Defining Formulation Advantage Over First-Generation Lipophilic CRF1 Antagonists
NBI 35965 hydrochloride achieves aqueous solubility of ≥100 mM (43.78 mg/mL in water) , enabling formulation in saline or aqueous vehicles without organic co-solvents. In contrast, the prototypical CRF1 antagonist CP-154,526 is characterized as highly lipophilic with high plasma protein binding and tissue accumulation, contributing to a terminal half-life of approximately 51 hours in rats [1]. This lipophilicity historically necessitated organic co-solvent or complex vehicle formulations for in vivo administration. The 4-log unit reduction in lipophilicity (estimated cLogP) observed in later-generation compounds relative to CP-154,526 underscores the formulation advantage of water-soluble analogs such as NBI 35965 [2].
| Evidence Dimension | Aqueous solubility and formulation requirements |
|---|---|
| Target Compound Data | Water solubility: 100 mM (43.78 mg/mL); cLogP: reduced by ~4 log units relative to CP-154,526 (class-level estimate) |
| Comparator Or Baseline | CP-154,526 (prototypical lipophilic CRF1 antagonist): High lipophilicity; terminal t1/2 = 51 h in rat |
| Quantified Difference | Aqueous formulation feasible for NBI 35965 versus organic co-solvent required for CP-154,526; ~4-log unit cLogP reduction |
| Conditions | Solubility determined in water at room temperature; CP-154,526 PK parameters from rat i.v. bolus studies |
Why This Matters
The ability to formulate NBI 35965 hydrochloride in purely aqueous vehicles eliminates vehicle-related confounding effects in stress-response and behavioral studies, a critical consideration for in vivo experimental design and cross-study reproducibility.
- [1] Keller C, Bruelisauer A, Lemaire M, Enz A. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist. Drug Metab Dispos. 2002;30(2):173-176. View Source
- [2] Chen C. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics. Curr Med Chem. 2006;13(11):1261-1282. View Source
